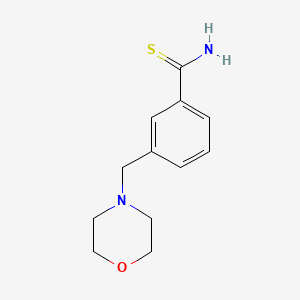

3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide

Description

3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide is a synthetic organic compound featuring a benzene core substituted with a carbothioamide (-C(S)NH₂) group at position 1 and a morpholin-4-ylmethyl (-CH₂-C₄H₈ON) group at position 3. The morpholine moiety introduces a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, which enhances solubility in polar solvents and may influence biological activity. The carbothioamide group, a sulfur-containing analog of the amide functional group, contributes unique electronic and hydrogen-bonding properties.

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c13-12(16)11-3-1-2-10(8-11)9-14-4-6-15-7-5-14/h1-3,8H,4-7,9H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNHKEJPOQSQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide typically involves the reaction of 3-(chloromethyl)benzene-1-carbothioamide with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide is its antimicrobial properties. Studies have shown that derivatives with a carbothioamide moiety exhibit significant antibacterial activity against a range of pathogens. For instance, compounds derived from similar structures have been tested for their minimum inhibitory concentration (MIC) against various bacteria, showing promising results in inhibiting growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In silico studies suggest that it may interact with specific molecular targets, such as aldehyde dehydrogenase, which is crucial in cancer metabolism. Experimental data indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines, making them potential candidates for further development in cancer therapy .

Anti-inflammatory Effects

Research indicates that compounds related to 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide possess anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. Various studies have reported significant reductions in inflammation markers when tested in vitro and in vivo .

Agrochemical Applications

The compound's structure also lends itself to applications in agrochemicals. Research has explored its efficacy as a fungicide and herbicide, particularly due to its ability to penetrate plant tissues effectively. Formulations utilizing this compound have shown improved spreading and uptake in foliar applications, enhancing their effectiveness against plant pathogens .

Material Science Applications

In material science, 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide has been investigated for its potential as a building block in the synthesis of polymers and other materials. Its unique chemical properties allow it to serve as a functional additive that can modify the physical properties of materials, such as enhancing thermal stability or mechanical strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Moneer et al. (2021) | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria with MIC values ranging from 62.5 to 250 µg/mL. |

| Prajapat & Talesara (2016) | Anti-inflammatory Effects | Compounds showed notable inhibition of COX enzymes with a reduction in edema volume compared to standard treatments. |

| Rathore et al. (2017) | Anticancer Potential | Identified promising anticancer activity through molecular docking studies targeting aldehyde dehydrogenase pathways. |

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Morpholin-4-ylmethyl)aniline

- Structure : Benzene ring with -NH₂ at position 1 and morpholinylmethyl at position 3.

- Properties : Lower melting point (73–75°C) compared to the carbothioamide derivative due to reduced intermolecular hydrogen bonding. The amine group (-NH₂) is more basic but less capable of forming strong hydrogen bonds than the thioamide group.

- Applications : Primarily used as a synthetic precursor for amides, ureas, or thioureas .

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate

- Structure : Features a carboxylic acid (-COOH) group at position 1.

- Properties : Higher melting point (247–251°C) due to ionic interactions from the hydrochloride salt and strong hydrogen bonding via -COOH. The carboxylic acid group enhances water solubility but reduces lipophilicity compared to the thioamide derivative .

4-[(4-Bromophenyl)amino]benzene-1-carbothioamide

- Structure: Carbothioamide at position 1 and a 4-bromophenylamino group at position 4.

- The thioamide group enables hydrogen bonding similar to the morpholinylmethyl derivative, but the absence of a morpholine ring reduces polarity and solubility in aqueous media .

Physicochemical Properties

| Compound | Melting Point (°C) | Key Functional Groups | Hydrogen Bonding Capacity |

|---|---|---|---|

| 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide | Not reported | -C(S)NH₂, -CH₂-morpholine | High (NH₂ donor, S acceptor) |

| 3-(Morpholin-4-ylmethyl)aniline | 73–75 | -NH₂, -CH₂-morpholine | Moderate (NH₂ donor) |

| 3-(Morpholin-4-ylmethyl)benzoic acid | 247–251 | -COOH, -CH₂-morpholine | Very high (ionic and -COOH interactions) |

| 4-[(4-Bromophenyl)amino]benzene-1-carbothioamide | Not reported | -C(S)NH₂, -Br | Moderate (NH₂ donor, S acceptor) |

Key Observations :

- The thioamide group in 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide provides weaker hydrogen-bond acceptor capacity compared to oxygen-based amides but stronger than aliphatic thioethers .

- The morpholine ring enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar substituents like bromophenyl groups .

Crystallographic and Supramolecular Features

- The thioamide group may form N-H···S hydrogen bonds, which are less directional than O-based interactions but still stabilize crystal packing .

- Comparison: The oxazolidinone derivative in has a rigid heterocyclic core, leading to denser crystal packing compared to flexible morpholine-substituted benzene derivatives.

Biological Activity

3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a benzene moiety with a carbothioamide functional group. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 200 |

These results suggest that the compound exhibits moderate antibacterial activity, comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. It has shown promising results in inhibiting the growth of cancer cell lines, particularly breast and cervical cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Cytotoxic |

| HeLa (cervical cancer) | 30 | Cytotoxic |

| DU145 (prostate cancer) | 40 | Cytotoxic |

The cytotoxic effects observed in these studies indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are required to elucidate the exact pathways involved .

The biological activity of 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. For example, it may inhibit certain enzymes critical for bacterial cell wall synthesis or interfere with cancer cell proliferation pathways .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of carbothioamides, including 3-(Morpholin-4-ylmethyl)benzene-1-carbothioamide, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, revealing that this compound was effective against resistant strains of bacteria .

- Cytotoxicity Assay : In a cytotoxicity assay involving several cancer cell lines, the compound exhibited dose-dependent cytotoxic effects. The study highlighted its potential as a lead compound for further development into anticancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.